Agn-PC-0NA3OH

描述

However, this is speculative. No structural, synthetic, or functional data are provided in the sources.

属性

CAS 编号 |

188983-33-7 |

|---|---|

分子式 |

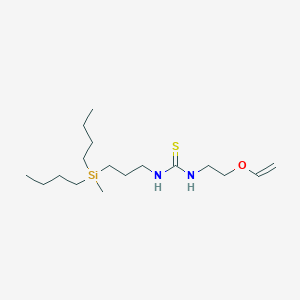

C17H36N2OSSi |

分子量 |

344.6 g/mol |

IUPAC 名称 |

1-[3-[dibutyl(methyl)silyl]propyl]-3-(2-ethenoxyethyl)thiourea |

InChI |

InChI=1S/C17H36N2OSSi/c1-5-8-14-22(4,15-9-6-2)16-10-11-18-17(21)19-12-13-20-7-3/h7H,3,5-6,8-16H2,1-2,4H3,(H2,18,19,21) |

InChI 键 |

BUUDEBXKMWVPFC-UHFFFAOYSA-N |

规范 SMILES |

CCCC[Si](C)(CCCC)CCCNC(=S)NCCOC=C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0NA3OH typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver nitrate (AgNO3) using a reducing agent such as hydrogen peroxide (H2O2) in the presence of a stabilizing agent like polyvinylpyrrolidone (PVP). The reaction conditions, including temperature, pH, and concentration of reactants, play a crucial role in determining the size and shape of the resulting nanoparticles .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters are meticulously controlled to ensure consistency and quality. The use of advanced techniques such as microwave-assisted synthesis and hydrothermal methods can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

Agn-PC-0NA3OH undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.

Reduction: The reduction of this compound is commonly achieved using reducing agents like sodium borohydride (NaBH4) in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound may yield silver oxide (Ag2O), while reduction reactions typically produce elemental silver (Ag) nanoparticles .

科学研究应用

Agn-PC-0NA3OH has a wide range of scientific research applications due to its unique properties:

Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.

Biology: this compound exhibits antimicrobial properties, making it useful in the development of antibacterial agents and wound healing applications.

Medicine: The compound is explored for its potential in drug delivery systems and cancer therapy due to its ability to target specific cells and tissues.

Industry: This compound is utilized in the production of conductive inks, coatings, and sensors due to its excellent electrical conductivity and stability

作用机制

The mechanism of action of Agn-PC-0NA3OH involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects. The molecular pathways involved in these actions include the generation of reactive oxygen species (ROS) and the induction of apoptosis in target cells .

相似化合物的比较

Key Limitations :

- Structural Data: No crystallographic, spectroscopic, or reactivity data are provided.

Research Findings and Data Gaps

The evidence highlights critical gaps:

discusses chemical regulations but contains unreadable text, making it unusable.

Machine Learning Papers (1–5) : Irrelevant to chemical comparisons.

Recommendations for Further Research

To address this knowledge gap, the following steps are advised:

Access Specialized Databases : Search platforms like SciFinder, Reaxys, or PubMed for peer-reviewed studies on "this compound."

Synthetic Chemistry Literature : Investigate silver-phosphine complexes or nitro/hydroxyl-containing ligands.

Regulatory Documents : Re-examine with corrected encoding to determine if it contains relevant data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。